molecular formula C9H19ClN2O B13124988 (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride

Cat. No.: B13124988
M. Wt: 206.71 g/mol
InChI Key: WBXQTADFWTWQBM-KZYPOYLOSA-N
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Description

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[45]decan-4-amine hydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the desired substituents. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with adjustments to improve efficiency and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality product output.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Isoxazoles: These compounds share a similar heterocyclic structure and are known for their biological activity.

    Triazoles: Another class of heterocycles with comparable properties and applications.

    Imidazoles: These compounds also have a heterocyclic core and are widely used in pharmaceuticals.

Uniqueness

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71 g/mol

IUPAC Name

(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride

InChI

InChI=1S/C9H18N2O.ClH/c1-7-8(10)9(6-12-7)2-4-11-5-3-9;/h7-8,11H,2-6,10H2,1H3;1H/t7-,8+;/m0./s1

InChI Key

WBXQTADFWTWQBM-KZYPOYLOSA-N

Isomeric SMILES

C[C@H]1[C@H](C2(CCNCC2)CO1)N.Cl

Canonical SMILES

CC1C(C2(CCNCC2)CO1)N.Cl

Origin of Product

United States

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